molecular formula C17H21BrN6O5 B7740552 N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-6-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]hexanehydrazide

N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-6-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]hexanehydrazide

Cat. No.: B7740552
M. Wt: 469.3 g/mol
InChI Key: GHAPEZPWGSMPGR-AWQFTUOYSA-N
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Description

N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-6-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]hexanehydrazide is a hydrazide derivative featuring a hexane backbone, a brominated phenolic moiety, and a 1,2,4-triazin-6-ylamino group. Key structural attributes include:

  • E-configuration: The (E)-geometry at the methylidene double bond ensures spatial orientation critical for molecular interactions .
  • Functional groups: The bromophenol (electron-withdrawing), methoxy (electron-donating), and dihydroxy-triazine (hydrogen-bonding) groups contribute to its reactivity and intermolecular interactions.
  • Hydrazide linkage: The –NH–NH–CO– group enables metal chelation and hydrogen bonding, common in bioactive molecules .

Properties

IUPAC Name

N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-6-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BrN6O5/c1-29-12-8-10(7-11(18)14(12)26)9-20-22-13(25)5-3-2-4-6-19-15-16(27)21-17(28)24-23-15/h7-9,26H,2-6H2,1H3,(H,19,23)(H,22,25)(H2,21,24,27,28)/b20-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHAPEZPWGSMPGR-AWQFTUOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=NNC(=O)CCCCCNC2=NNC(=O)NC2=O)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/NC(=O)CCCCCNC2=NNC(=O)NC2=O)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BrN6O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-6-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]hexanehydrazide typically involves a multi-step process. The initial step often includes the preparation of the key intermediates, such as 3-bromo-4-hydroxy-5-methoxybenzaldehyde and 3,5-dihydroxy-1,2,4-triazine. These intermediates are then subjected to a condensation reaction under controlled conditions to form the final product. The reaction conditions may include the use of solvents like ethanol or methanol, and catalysts such as acetic acid or hydrochloric acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product. Advanced techniques like crystallization, filtration, and chromatography are employed to purify the compound and remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-6-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]hexanehydrazide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-6-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]hexanehydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-6-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]hexanehydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress or inflammation, leading to its potential antioxidant or anti-inflammatory effects.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Structural and Functional Comparison

Parameter Target Compound Compound Compound
Molecular weight ~555.35 427.22 416.36
Backbone chain Hexane (C6) Propane (C3)
Triazine substitution 3,5-Dihydroxy 3,5-Dioxo
Halogen Br Br 2×Cl
H-bond donors/acceptors 5/8 4/7 3/4
ClogP (estimated) 2.8 1.5 3.2

Table 2: Crystallographic Data (Selected Compounds)

Compound Space Group R-factor Key Interactions
Target Compound* P2₁/c 0.051† O–H···N, N–H···O
Compound P-1 0.141 C–H···N, C–H···S
Compound C2/c 0.062 N–H···O, O–H···N

*Predicted based on –10; †Assumed similar refinement using SHELXL .

Biological Activity

N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-6-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]hexanehydrazide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound contains various functional groups that may contribute to its biological activity, particularly in anti-inflammatory and anticancer applications.

Chemical Structure

The molecular structure of the compound includes:

  • A bromo substituent on a hydroxy and methoxy phenyl ring.
  • A hydrazide linkage that connects to a triazinyl amino group.

This combination of groups suggests potential interactions with biological targets that could modulate various physiological processes.

The biological activity of this compound is thought to stem from its ability to interact with specific enzymes and receptors. Preliminary studies indicate that it may:

  • Inhibit enzymes involved in oxidative stress and inflammation.
  • Modulate immune responses by affecting cytokine production.

The exact mechanism remains under investigation, but the presence of hydroxyl and methoxy groups suggests antioxidant properties, while the triazinyl moiety may enhance its interaction with biological targets.

Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. The hydroxyl groups in the structure can scavenge free radicals, potentially reducing oxidative damage in cells.

Anti-inflammatory Effects

Studies have shown that related compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that this compound may possess similar anti-inflammatory effects.

Anticancer Potential

The compound's ability to inhibit cell proliferation has been evaluated using the MTT assay on various cancer cell lines. For instance, derivatives of similar structures have been shown to inhibit prostate cancer cell lines (PC3). The mechanism likely involves the inhibition of thymidine phosphorylase, which is often overexpressed in cancer cells .

Study 1: In Vitro Evaluation of Anticancer Activity

A study conducted on structurally related hydrazides demonstrated significant cytotoxic effects against prostate cancer cells. The MTT assay revealed a dose-dependent inhibition of cell viability, suggesting that this compound may similarly affect cancerous cells by inducing apoptosis or cell cycle arrest.

Study 2: Immunomodulatory Effects

Another investigation focused on the immunomodulatory properties of similar compounds. Results indicated that these compounds could suppress humoral immune responses while enhancing cellular immunity in vivo. This dual action highlights the potential for therapeutic applications in autoimmune disorders or cancer immunotherapy .

Data Table: Summary of Biological Activities

Activity Type Effect Reference
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits TNF-alpha production
AnticancerReduces viability in PC3 cells
ImmunomodulatoryModulates immune response

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